

# Elucidating the Structure of 3-Hydroxyazetidine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxyazetidine hydrochloride

Cat. No.: B016518

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## Introduction

**3-Hydroxyazetidine hydrochloride** is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strained four-membered ring and hydroxyl functionality make it a valuable synthon for introducing unique conformational constraints and hydrogen bonding interactions in novel therapeutic agents. A thorough understanding of its structure is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives. This technical guide provides an in-depth analysis of the structure elucidation of **3-hydroxyazetidine hydrochloride**, detailing the spectroscopic data and experimental protocols used for its characterization.

## Physicochemical Properties

| Property          | Value                                | Reference |
|-------------------|--------------------------------------|-----------|
| Molecular Formula | C <sub>3</sub> H <sub>8</sub> ClNO   | [1][2]    |
| Molecular Weight  | 109.55 g/mol                         | [1][2][3] |
| Appearance        | White to off-white crystalline solid | [4][5]    |
| Melting Point     | 85-90 °C                             | [6]       |
| Solubility        | Soluble in water, DMSO, and methanol | [7]       |

## Spectroscopic Data for Structure Elucidation

The definitive structure of **3-hydroxyazetidine hydrochloride** is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of **3-hydroxyazetidine hydrochloride** is characterized by signals corresponding to the protons on the azetidine ring and the hydroxyl and amine protons.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity  | Integration | Assignment  |
|---------------------------------|---------------|-------------|---|
| ~9.1                            | broad singlet | 2H          | NH <sub>2</sub> <sup>+</sup> (exchangeable with D <sub>2</sub> O) |
| ~6.2                            | broad singlet | 1H          | OH (exchangeable with D <sub>2</sub> O)                           |
| ~4.5                            | multiplet     | 1H          | CH-OH   |
| ~4.0                            | multiplet     | 2H          | CH <sub>2</sub> adjacent to NH <sub>2</sub> <sup>+</sup>          |
| ~3.7                            | multiplet     | 2H          | CH <sub>2</sub> adjacent to NH <sub>2</sub> <sup>+</sup>          |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The proton-decoupled <sup>13</sup>C-NMR spectrum is expected to show two distinct signals for the carbon atoms of the azetidine ring.

| Chemical Shift ( $\delta$ ) ppm | Assignment      |
|---------------------------------|-----------------|
| ~65-75                          | CH-OH           |
| ~50-60                          | CH <sub>2</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **3-hydroxyazetidine hydrochloride** will exhibit characteristic absorption bands for the O-H, N-H, and C-H bonds.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                      |
|--------------------------------|---------------|---------------------------------|
| 3400-3200                      | Strong, Broad | O-H stretch (alcohol)           |
| 3200-2800                      | Strong, Broad | N-H stretch (ammonium salt)     |
| 2980-2850                      | Medium        | C-H stretch (aliphatic)         |
| ~1600                          | Medium        | N-H bend (ammonium salt)        |
| ~1100                          | Strong        | C-O stretch (secondary alcohol) |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **3-hydroxyazetidine hydrochloride**, electrospray ionization (ESI) is a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule (M+H)<sup>+</sup> of the free base, 3-hydroxyazetidine.

| m/z   | Interpretation  |
|-------|---|
| 74.05 | [M+H] <sup>+</sup> of 3-hydroxyazetidine (C <sub>3</sub> H <sub>7</sub> NO) |

## Experimental Protocols

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-hydroxyazetidine hydrochloride**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.

<sup>1</sup>H-NMR Acquisition:

- The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.

- A standard single-pulse experiment is used.
- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- The residual solvent peak is used for chemical shift referencing.

#### <sup>13</sup>C-NMR Acquisition:

- The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz.
- A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
- A larger number of scans are typically required compared to <sup>1</sup>H-NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-hydroxyazetidine hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

#### IR Spectrum Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

- A background spectrum of the empty sample compartment is first recorded.
- The KBr pellet containing the sample is then placed in the sample holder.
- The sample spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

## Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **3-hydroxyazetidine hydrochloride** in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.

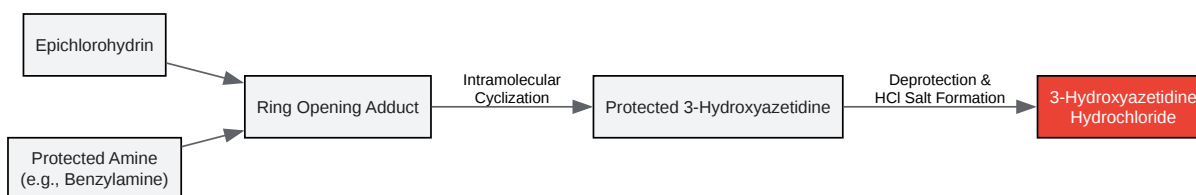
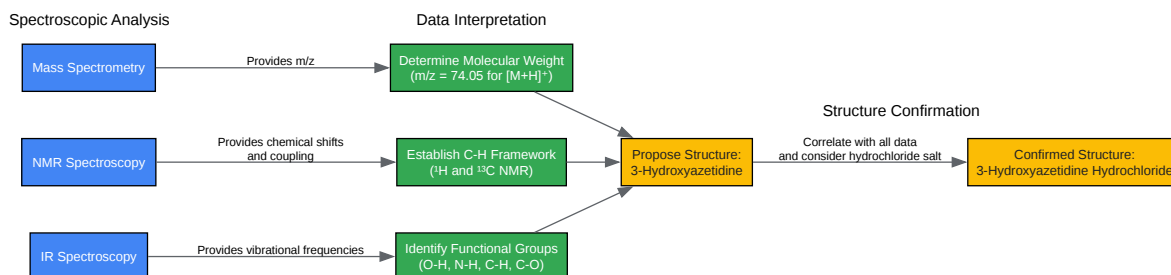
Mass Spectrum Acquisition (ESI-MS):

- The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- The sample solution is introduced into the ESI source at a constant flow rate.
- The instrument is operated in positive ion mode to detect the protonated molecule.
- The mass spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range (e.g., 50-200).
- The resulting spectrum shows the relative abundance of ions as a function of their  $m/z$  ratio.

## Visualizations

### Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **3-hydroxyazetidine hydrochloride**, starting from the unknown compound to its confirmed structure.



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